molecular formula C15H23NO3 B4893432 N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide

N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B4893432
M. Wt: 265.35 g/mol
InChI Key: UXMIKFGIFHJQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been shown to improve endurance and increase fat metabolism in animal models. In recent years, GW501516 has gained popularity as a performance-enhancing drug among athletes and bodybuilders due to its ability to enhance physical performance.

Mechanism of Action

N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide works by activating the PPARδ receptor, which is involved in the regulation of lipid and glucose metabolism. PPARδ activation leads to an increase in the expression of genes involved in fatty acid oxidation and energy expenditure, which in turn leads to an increase in endurance and fat metabolism.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to increase endurance, reduce body fat, improve insulin sensitivity, and increase HDL cholesterol levels. Additionally, N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in animal models and has shown promising results in the treatment of metabolic and cardiovascular diseases. Additionally, N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects, which make it a useful tool for studying the regulation of lipid and glucose metabolism. However, one limitation is that it has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.

Future Directions

There are a number of future directions for the study of N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide. One area of interest is the potential therapeutic applications of N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide in the treatment of metabolic and cardiovascular diseases. Additionally, there is interest in the potential use of N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide as a performance-enhancing drug, although its use in this context is currently prohibited by most sports organizations. Further research is needed to fully understand the long-term safety and efficacy of N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide in humans, as well as its potential therapeutic applications.

Synthesis Methods

N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that can be produced through a multi-step process involving the reaction of various chemical reagents. The synthesis of N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide typically involves the condensation of 4-methoxyphenylacetic acid with 3-isopropoxypropylamine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting amide is then treated with a dehydrating agent such as thionyl chloride to yield the final product.

Scientific Research Applications

N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has been extensively studied in animal models and has shown promising results in the treatment of metabolic and cardiovascular diseases. In a study conducted on obese rhesus monkeys, N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide was found to improve insulin sensitivity and reduce triglyceride levels. In another study, N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide was shown to increase high-density lipoprotein (HDL) cholesterol levels in mice, which is associated with a reduced risk of cardiovascular disease.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(3-propan-2-yloxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-12(2)19-10-4-9-16-15(17)11-13-5-7-14(18-3)8-6-13/h5-8,12H,4,9-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMIKFGIFHJQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]acetamide

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